molecular formula C15H16Br2ClNO B1397651 3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride CAS No. 1220032-70-1

3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride

Cat. No. B1397651
M. Wt: 421.55 g/mol
InChI Key: TUWDQRQJCSBOKG-UHFFFAOYSA-N
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Description

3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride is an organic compound with the chemical formula C16H17Br2ClNO . It is also known by its CAS number 1220018-17-6 .


Molecular Structure Analysis

The molecular structure of 3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride consists of a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) attached to a 1,6-dibromo-2-naphthyl group via an oxygen atom . The dibromo-naphthyl group is a polycyclic aromatic hydrocarbon (PAH) derivative, which means it contains multiple interconnected aromatic rings .


Physical And Chemical Properties Analysis

The molecular weight of 3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride is 435.58122 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Growth-promoting Activity

A study by Omirzak et al. (2013) explored the synthesis and structure of 1-alkyl-4-(3-naphthyloxyprop-1-ynyl)piperidin-4-ols and found that certain derivatives possess high growth-promoting activity. These compounds were effective in pre-sowing treatment of beetroot seeds and potatoes, increasing productivity by approximately 20% (Omirzak et al., 2013).

Synthesis of Naphthopyran Derivatives

Badawy et al. (2008) reported the synthesis of new naphthopyran, pyrazole, pyridine, and thienobenzochromene derivatives using 1-(1-hydroxy-2-naphthyl) ethanone as a starting material. These derivatives have potential applications in various fields of chemical research due to their diverse chemical structures (Badawy et al., 2008).

Catalytic Synthesis

Mokhtary and Torabi (2017) conducted a study on the use of nano magnetite (Fe3O4) as an efficient and robust catalyst for the one-pot synthesis of naphthalene derivatives. Their work demonstrates the utility of Fe3O4 nanoparticles in facilitating efficient synthetic pathways under ultrasound irradiation, showcasing an application in the synthesis of complex organic molecules (Mokhtary & Torabi, 2017).

Antimicrobial Applications

El-Gaby et al. (2000) explored the synthesis of dibenzo[c,f]chromenes, dibenzo[c,h]chromenes, and benzo[7,8]chromeno[3,4-f]isoindoles as antimicrobial agents. The study highlights the potential of naphthalene derivatives in developing new antimicrobial agents, indicating the broad applicability of such compounds in medicinal chemistry and pharmaceutical research (El-Gaby et al., 2000).

properties

IUPAC Name

3-(1,6-dibromonaphthalen-2-yl)oxypiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Br2NO.ClH/c16-11-4-5-13-10(8-11)3-6-14(15(13)17)19-12-2-1-7-18-9-12;/h3-6,8,12,18H,1-2,7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWDQRQJCSBOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=C(C3=C(C=C2)C=C(C=C3)Br)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,6-Dibromo-2-naphthyl)oxy]piperidine hydrochloride

CAS RN

1220032-70-1
Record name Piperidine, 3-[(1,6-dibromo-2-naphthalenyl)oxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220032-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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